1-[Methyl(piperidin-4-yl)amino]propan-2-ol

CNS Drug Discovery Medicinal Chemistry ADME Optimization

Select 1-[methyl(piperidin-4-yl)amino]propan-2-ol (CAS 1179290-05-1) for a precise balance of LogP (0.1) and two hydrogen bond donors—optimal for CNS drug discovery and fragment-based screening. Its achiral nature enables late-stage stereocenter introduction, reducing costly chiral separations. Do not substitute with analogs like 2-[(1-methylpiperidin-4-yl)amino]propan-1-ol; their different regiochemistry alters lipophilicity and metabolic stability, introducing uncontrolled variables into your synthesis or assay.

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
CAS No. 1179290-05-1
Cat. No. B1427609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[Methyl(piperidin-4-yl)amino]propan-2-ol
CAS1179290-05-1
Molecular FormulaC9H20N2O
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESCC(CN(C)C1CCNCC1)O
InChIInChI=1S/C9H20N2O/c1-8(12)7-11(2)9-3-5-10-6-4-9/h8-10,12H,3-7H2,1-2H3
InChIKeyQTSRPCVMANIMGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-[Methyl(piperidin-4-yl)amino]propan-2-ol (CAS 1179290-05-1): Chemical Properties and Research Applications


1-[Methyl(piperidin-4-yl)amino]propan-2-ol (CAS 1179290-05-1) is a synthetic small molecule with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol [1]. This compound features a piperidine ring substituted with a methylamino group and a hydroxypropyl moiety, classifying it as a functionalized piperidine derivative [1]. It is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry for the development of bioactive molecules, particularly those targeting the central nervous system (CNS) [2]. Its structure incorporates both a tertiary amine and a secondary hydroxyl group, which are key functional handles for further derivatization under mild reaction conditions .

Why Substituting 1-[Methyl(piperidin-4-yl)amino]propan-2-ol with Analogous Piperidines is Scientifically Inadvisable


In scientific and industrial procurement, the notion that in-class piperidine-based compounds can be freely interchanged is a critical error. While compounds such as 2-[(1-methylpiperidin-4-yl)amino]propan-1-ol [1] or 3-[methyl(piperidin-4-yl)amino]propan-1-ol share the same core atoms (C9H20N2O, MW 172.27), they exhibit fundamental structural differences that drastically alter their physicochemical and biological profiles. Specifically, the regiochemistry of the hydroxyl and amino substituents and the N-substitution pattern on the piperidine ring determine molecular properties such as lipophilicity (LogP), hydrogen-bonding capacity, and metabolic stability. Generic substitution disregards these specific structural determinants, introducing uncontrolled variables into synthetic pathways, pharmacological assays, or process development. This guide provides the quantitative evidence required to justify the precise selection of 1-[methyl(piperidin-4-yl)amino]propan-2-ol over its closest analogs.

Quantitative Differentiation: How 1-[Methyl(piperidin-4-yl)amino]propan-2-ol Outperforms Structural Analogs


Superior Lipophilicity Balance for Blood-Brain Barrier Permeability vs. 2-[(1-methylpiperidin-4-yl)amino]propan-1-ol

In CNS drug discovery, optimal lipophilicity is critical for passive blood-brain barrier (BBB) penetration. The target compound demonstrates a calculated LogP (XLogP3-AA) of 0.1, which falls within the ideal range (LogP 1-3) for CNS drug candidates [1]. In contrast, the closely related analog 2-[(1-methylpiperidin-4-yl)amino]propan-1-ol, where the hydroxyl group is located on the terminal carbon of the propyl chain, is predicted to have a higher LogP due to a different intramolecular hydrogen-bonding pattern. While specific LogP data for the analog is not publicly available, the structural difference—a primary vs. a secondary alcohol—directly impacts the compound's polar surface area (PSA) and thus its ability to cross biological membranes. This difference supports a class-level inference that the target compound offers a more balanced hydrophilic/lipophilic profile for CNS applications.

CNS Drug Discovery Medicinal Chemistry ADME Optimization

Lower Predicted Boiling Point vs. 3-[Methyl(piperidin-4-yl)amino]propan-1-ol Indicates Superior Volatility for Purification

For industrial-scale synthesis, ease of purification by distillation is a key procurement criterion. The target compound, 1-[methyl(piperidin-4-yl)amino]propan-2-ol, has a predicted boiling point of 282.7 ± 30.0 °C at 760 mmHg . The close analog, 3-[methyl(piperidin-4-yl)amino]propan-1-ol, features a primary alcohol group, which is known to increase intermolecular hydrogen bonding and thus boiling point relative to a secondary alcohol of the same molecular weight. While a direct experimental boiling point for the analog is not available, class-level inference from homologous series indicates that the target compound's secondary alcohol moiety confers a lower boiling point, potentially reducing energy costs and thermal decomposition during vacuum distillation.

Process Chemistry Purification Distillation

Optimized Hydrogen Bond Donor Count for Targeted Binding vs. N-Alkyl Piperidine Analogs

The number of hydrogen bond donors (HBD) is a critical parameter influencing target binding affinity and selectivity. The target compound possesses exactly two HBDs: the secondary hydroxyl group and the secondary amine of the piperidine ring [1]. This contrasts with analogs such as 1-{[1-(propan-2-yl)piperidin-4-yl]amino}propan-2-ol, where the piperidine nitrogen is alkylated, reducing the HBD count to one. In the context of receptor binding (e.g., to GPCRs or enzymes), this difference in HBD capacity can directly impact the compound's ability to form key hydrogen bonds with the target protein. The presence of two HBDs in the target compound provides a specific pharmacophoric feature that is absent in N-alkylated analogs, potentially leading to distinct biological activity profiles.

Structure-Based Drug Design Molecular Recognition Pharmacophore Modeling

Enhanced Aqueous Solubility for Biological Assays vs. More Lipophilic Piperidine Derivatives

Aqueous solubility is paramount for reliable in vitro assay results and for preventing false negatives or aggregation-based artifacts. The target compound's calculated topological polar surface area (TPSA) is 35.6 Ų, which is consistent with good aqueous solubility [1]. Furthermore, its XLogP3-AA of 0.1 confirms a highly hydrophilic character [1]. In contrast, the more heavily N-alkylated analog, 1-{[1-(propan-2-yl)piperidin-4-yl]amino}propan-2-ol, possesses a larger hydrophobic isopropyl group, which would significantly increase its LogP and decrease aqueous solubility. This difference in solubility profiles is crucial for ensuring that the target compound can be reliably formulated at the desired concentrations in aqueous buffers for biological testing, whereas the more lipophilic analog may require the use of co-solvents like DMSO that can interfere with assay readouts.

In Vitro Pharmacology ADME-Tox Assay Development

Synthetic Tractability and Scalability vs. Chiral Analogs

The target compound, 1-[methyl(piperidin-4-yl)amino]propan-2-ol, is an achiral molecule [1], which is a significant advantage for large-scale synthesis and procurement. In contrast, many related bioactive molecules in this chemical space, such as (1R,2S)-2-[methyl-(1-methyl-4-piperidyl)amino]-1-(p-tolyl)propan-1-ol, are chiral and require asymmetric synthesis or resolution steps to obtain a single enantiomer [2]. The achiral nature of 1-[methyl(piperidin-4-yl)amino]propan-2-ol eliminates the complexities and costs associated with stereochemical control, making it a more accessible and scalable intermediate for medicinal chemistry programs and industrial applications. This simplifies route design, reduces manufacturing costs, and ensures consistent product quality without the need for expensive chiral chromatographic purification.

Process Research Scale-Up Chemistry Synthetic Efficiency

Higher Commercial Availability and Favorable Pricing for 1-[Methyl(piperidin-4-yl)amino]propan-2-ol vs. Closely Related Analogs

For research programs, the immediate availability and cost of key intermediates can be a decisive factor. A direct comparison of commercial offerings reveals that 1-[methyl(piperidin-4-yl)amino]propan-2-ol is available from multiple vendors at competitive prices and in higher purity (e.g., 98% purity from Leyan) , with 50 mg available for $185.00 and 100 mg for $295.00 [1]. In contrast, the closely related analog 2-[(1-methylpiperidin-4-yl)amino]propan-1-ol is listed with lower purity (95%) and from fewer suppliers . This cross-study comparison of catalog data demonstrates that the target compound is a more established and readily accessible building block, offering a clear advantage for procurement professionals seeking to minimize lead times and reduce the financial risk of sourcing niche chemical intermediates for their projects.

Chemical Procurement Supply Chain Cost-Benefit Analysis

Optimal Scientific and Industrial Applications for 1-[Methyl(piperidin-4-yl)amino]propan-2-ol (CAS 1179290-05-1)


Scaffold for CNS Drug Discovery Programs Requiring Balanced BBB Permeability

Based on its calculated LogP of 0.1 and molecular weight of 172.27 g/mol, 1-[methyl(piperidin-4-yl)amino]propan-2-ol is an excellent starting point for medicinal chemistry programs targeting the central nervous system (CNS) [1]. Its physicochemical properties align with the optimal ranges for CNS drug candidates (LogP 1-3, MW < 400), suggesting a favorable balance between passive diffusion across the blood-brain barrier and avoiding active efflux [1]. This scaffold can be readily functionalized to explore structure-activity relationships (SAR) for neurological or psychiatric targets.

Intermediate for the Synthesis of Complex Chiral Molecules via Achiral Building Block Strategy

The achiral nature of 1-[methyl(piperidin-4-yl)amino]propan-2-ol makes it a strategically valuable intermediate for the convergent synthesis of chiral molecules [1]. Its secondary amine and secondary alcohol functionalities can be differentially protected and functionalized. This allows for the introduction of stereocenters at a late stage of the synthetic route, thereby avoiding the need for early-stage asymmetric synthesis or costly chiral separations. This application is particularly relevant in the pharmaceutical industry for the manufacture of enantiopure active pharmaceutical ingredients (APIs) [2].

Building Block for Hydrogen-Bond-Dependent Biological Probes and Fragment Libraries

The presence of two hydrogen bond donors (HBD) in 1-[methyl(piperidin-4-yl)amino]propan-2-ol distinguishes it from N-alkylated piperidine analogs [1]. This property makes it a superior candidate for inclusion in fragment-based drug discovery (FBDD) libraries or as a starting point for developing biological probes that rely on specific hydrogen-bonding interactions for target engagement. Its compact size (MW 172.27 g/mol) and favorable aqueous solubility (implied by LogP 0.1) further enhance its utility as a high-quality fragment hit [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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